molecular formula C22H25N5O B2370306 2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2177060-00-1

2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Número de catálogo: B2370306
Número CAS: 2177060-00-1
Peso molecular: 375.476
Clave InChI: AISBJBHEDOJRKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a potent and selective ATP-competitive inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics. LIMK1 functions by phosphorylating and inactivating cofilin, an actin-depolymerizing protein; inhibition of LIMK1 thus leads to increased cofilin activity, disruption of actin polymerization, and suppression of cell motility and invasion. This mechanism is of significant interest in oncology research , particularly in the context of tumor metastasis and invasion , as the LIMK pathway is frequently upregulated in various cancers. The compound's high selectivity for LIMK1 over other kinases makes it a valuable chemical probe for dissecting the specific roles of this kinase in cellular processes. Its primary research applications include investigating the mechanisms of cancer cell migration and invasion, studying the role of the actin cytoskeleton in other disease states such as neurological disorders, and evaluating the therapeutic potential of LIMK inhibition as a strategy to limit metastatic progression . By providing a means to precisely inhibit LIMK1, this compound enables researchers to explore novel pathways for anti-metastatic drug development.

Propiedades

IUPAC Name

2-[4-[(4-cyclopropyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c23-12-18-10-17-2-1-3-19(17)25-22(18)26-8-6-15(7-9-26)13-27-14-24-20(11-21(27)28)16-4-5-16/h10-11,14-16H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISBJBHEDOJRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a cyclopropyl group and a piperidine moiety, which are known to influence biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, derivatives of pyrimidine and piperidine have shown efficacy against various cancer cell lines. A study demonstrated that compounds with a similar piperidine framework effectively inhibited the proliferation of human pancreatic and gastric cancer cells through apoptosis induction mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound APatu898811Apoptosis induction
Compound BSGC79010.41Caspase activation
Compound CSMMC77211.5Inhibition of cell proliferation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit myeloperoxidase (MPO), an enzyme linked to inflammation and cancer progression. The inhibition mechanism is thought to be time-dependent and covalent .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetInhibition TypeSelectivity Ratio
Compound DMPOCovalentHigh
Compound EThyroid PeroxidaseNon-selectiveLow

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. Similar derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways related to cell survival .

Case Studies

A notable case study evaluated the effects of a related compound on Alzheimer's disease models. The study found that the compound significantly reduced amyloid-beta levels and improved cognitive function in animal models, suggesting potential applications in neurodegenerative diseases .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituents, synthetic routes, and bioactivity (where available).

Table 1: Structural and Functional Comparison of Pyrimidine-Carbonitrile Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Bioactivity Reference
Target Compound Cyclopenta[b]pyridine + dihydropyrimidinone 4-cyclopropyl, piperidine linker Not reported N/A N/A Not reported -
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine 4-isobutyl, 2-(methoxyethyl)sulfanyl 301.36 43 113–115 Not reported
4-(2-Methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine 4-isobutyl, 2-(4-nitrobenzyl)sulfanyl 301.36 42 161–163 Not reported
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine 5-butylamino, 4-fluorophenyl, p-tolyl Not reported N/A N/A Not reported
Salviadiginine A Cyclopenta[c]pyridine Natural diterpenoid derivative Not reported N/A N/A Weak anti-inflammatory activity
1'-(Imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine Spirocyclopenta[b]pyridine-piperidine Imidazo[1,2-c]pyrimidinyl, spiro linkage Not reported N/A N/A SHP2 inhibitor (anticancer)

Key Observations:

Structural Diversity: The target compound’s cyclopenta[b]pyridine core distinguishes it from simpler dihydropyrimidine derivatives (e.g., ). This fused bicyclic system may enhance rigidity and binding affinity compared to monocyclic analogs. The piperidine linker in the target compound and the spiro derivative in suggests shared strategies for optimizing pharmacokinetics, as piperidine moieties often improve solubility and membrane permeability.

Substituent Effects: The cyclopropyl group on the dihydropyrimidinone ring is unique to the target compound. In contrast, analogs like and feature bulkier isobutyl or sulfanyl groups, which may influence steric interactions in enzyme-binding pockets.

Synthetic Routes :

  • Dihydropyrimidine-carbonitriles are typically synthesized via nucleophilic substitution (e.g., alkylation of pyrimidine-thiones with halides in DMF/K₂CO₃) . The target compound likely requires more complex multi-component reactions due to its fused heterocycles.

Natural cyclopenta[c]pyridines (e.g., salviadiginine A) show weak anti-inflammatory effects, suggesting that synthetic analogs like the target compound may require structural optimization for enhanced potency .

Métodos De Preparación

Synthetic Overview and Retrosynthetic Analysis

The target compound can be approached through several retrosynthetic pathways, each with distinct advantages depending on the available starting materials and desired reaction conditions. The primary disconnection approaches involve:

  • Sequential construction of the cyclopenta[b]pyridine core followed by attachment of the functionalized piperidine unit
  • Convergent synthesis involving separate preparation of the cyclopenta[b]pyridine and dihydropyrimidinone components
  • Late-stage functionalization of pre-assembled scaffolds

A careful analysis of these approaches reveals that the synthesis can be optimized by focusing on three key intermediates: the cyclopenta[b]pyridine-3-carbonitrile core, a suitably functionalized piperidine derivative, and the 4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl moiety.

Preparation of the Cyclopenta[b]pyridine-3-carbonitrile Core

Cyclocondensation Approach

The most efficient method for preparing the 5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile (malononitrile). This approach produces highly functionalized cyclopenta[b]pyridine derivatives in excellent yields through a one-pot procedure.

General Procedure

A mixture of 2,5-diarylidenecyclopentanone derivative (0.02 mol), sodium alkoxide (0.02 mol), and propanedinitrile (0.02 mol) is refluxed in an appropriate alcohol solvent (ethanol for sodium ethoxide or methanol for sodium methoxide) for 1-2 hours at 80°C. The reaction mixture is then cooled to room temperature, diluted with water, and the precipitate is collected by filtration.

The reaction progresses via Michael addition of propanedinitrile to the α,β-unsaturated cycloketone, followed by nucleophilic attack by the alkoxide anion, cyclization, and dehydration to produce the desired cyclopenta[b]pyridine-3-carbonitrile derivatives.

Preparation of 2,5-Diarylidenecyclopentanone Precursors

The 2,5-diarylidenecyclopentanone derivatives are prepared through Knoevenagel condensation between cyclopentanone and aromatic aldehydes (2 equivalents) as shown in the following reaction scheme:

  • A mixture of cyclopentanone (0.01 mol) and an appropriate aromatic aldehyde (0.02 mol) in ethanol containing a catalytic amount of piperidine (0.5 mL) is heated under reflux for 2-3 hours
  • The reaction mixture is cooled to room temperature and poured onto ice/water
  • The mixture is neutralized with a few drops of concentrated HCl
  • The solid product is collected by filtration and recrystallized from ethanol

Alternative Method Using Thiophene Intermediates

An alternative approach involves the use of 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile as a key intermediate. This method begins with the preparation of sodium (E) and (Z)-(2-oxocyclopentylidene)methanolate from cyclopentanone, sodium methoxide, and methyl formate.

The resulting methanolate is then reacted with cyanothioacetamide in the presence of piperidinium acetate, followed by acidification with acetic acid to yield 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile.

Yields and Reaction Conditions for Cyclopenta[b]pyridine Core Synthesis

Table 1 summarizes the reaction conditions and yields for preparing various cyclopenta[b]pyridine-3-carbonitrile derivatives:

Entry Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Ref
1 2,5-bis(2-pyridinylmethylene)cyclopentanone + malononitrile Sodium ethoxide Ethanol 80 1-2 72-83
2 2,5-bis(2-methoxybenzyliden)cyclopentanone + malononitrile Sodium methoxide Methanol 80 1-2 76-85
3 Cyclopentanone + methyl formate + cyanothioacetamide Piperidinium acetate Acetic acid 100 3-4 65-70

Synthesis of the Piperidine Linker Components

Functionalization of Piperidine

The piperidine component acts as a crucial linker between the cyclopenta[b]pyridine core and the dihydropyrimidinone moiety. Several methods have been developed to functionalize piperidine derivatives at specific positions:

N-Alkylation of Piperidine

For attachment to the cyclopenta[b]pyridine core, N-alkylation of piperidine derivatives is commonly employed:

  • A mixture of 4-substituted piperidine (0.01 mol), a suitable halide compound (0.01 mol), and potassium carbonate (0.015 mol) in acetone or acetonitrile is refluxed for 10-12 hours
  • The reaction mixture is filtered, and the solvent is evaporated
  • The crude product is purified by column chromatography or recrystallization
Functionalization at the 4-Position

For introducing a functional group at the 4-position of piperidine that can be used to attach the dihydropyrimidinone moiety, several approaches are available:

  • Starting with 4-methylpiperidine and performing selective functionalization
  • Using 4-(aminomethyl)piperidine as a starting material
  • Incorporation of a protected 4-(hydroxymethyl)piperidine derivative followed by activation and substitution

Preparation of 4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidine

The preparation of the 4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidine component involves the following steps:

  • N-alkylation of 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine with a suitable 4-(halomethyl)piperidine derivative
  • Alternatively, direct coupling of 4-methylpiperidine with 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine using transition metal catalysis under oxidative conditions

Synthesis of 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine Derivatives

From Cyclopropylacetonitrile

The synthesis of 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine typically begins with cyclopropylacetonitrile or related compounds:

  • Cyclopropylacetonitrile is converted to an enamine intermediate through reaction with a suitable base
  • The enamine is then cyclized with an appropriate reagent like formamide or formamidine acetate to form the pyrimidine ring
  • Selective oxidation produces the 6-oxo-1,6-dihydropyrimidine structure

Assembly of the Target Compound

Sequential Assembly Strategy

The sequential assembly strategy involves the stepwise construction of the target compound, starting from one of the key components and sequentially adding the other parts:

  • First, the cyclopenta[b]pyridine-3-carbonitrile core is prepared as described in Section 2
  • The core is then functionalized at the 2-position with a suitable leaving group (e.g., chloro or bromo)
  • The functionalized core is coupled with 4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidine under appropriate conditions
  • The final product is purified by column chromatography or recrystallization

Convergent Synthesis Approach

The convergent synthesis approach involves the separate preparation of key intermediates followed by their coupling at a late stage:

  • The 2-halo-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core is prepared
  • Separately, 4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidine is synthesized
  • The two components are coupled using conditions that promote nucleophilic aromatic substitution
  • The final product is purified and characterized

One-Pot Multi-Component Reaction

A one-pot multi-component reaction approach has also been developed for the synthesis of similar heterocyclic compounds:

  • A mixture of the cyclopenta[b]pyridine-3-carbonitrile core, a suitable piperidine derivative, and a linker precursor is combined under appropriate conditions
  • The reaction proceeds through multiple bond-forming events to produce the target compound
  • This approach offers advantages in terms of efficiency and atom economy but may require careful optimization of reaction conditions

Optimization of Reaction Conditions

Catalyst Selection

The choice of catalyst significantly affects the efficiency of the coupling reactions involved in the synthesis of the target compound. Several catalytic systems have been investigated:

  • Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions
  • Copper catalysts for N-arylation reactions
  • Base catalysts (e.g., DBU, K₂CO₃) for alkylation reactions

Solvent Effects

The solvent plays a crucial role in the efficiency of the reactions involved in the synthesis:

  • Polar aprotic solvents (DMF, DMSO) are effective for nucleophilic substitution reactions
  • Alcohols (methanol, ethanol) are suitable for cyclocondensation reactions
  • Acetonitrile or acetone is preferred for alkylation reactions

Temperature and Reaction Time

Optimization of temperature and reaction time is essential for achieving high yields and minimizing side reactions:

  • Cyclocondensation reactions typically require moderate heating (80-100°C) for 1-4 hours
  • Coupling reactions may require higher temperatures (100-120°C) for 8-12 hours
  • Alkylation reactions often proceed at reflux temperature for 10-12 hours

Purification and Characterization

Purification Methods

Various purification methods have been employed for obtaining the target compound in high purity:

  • Column chromatography using silica gel with gradient elution (typically CH₂Cl₂:MeOH mixtures)
  • Recrystallization from appropriate solvent systems (ethanol, ethyl acetate, or hexane/ethyl acetate mixtures)
  • Precipitation followed by filtration and washing

Characterization Techniques

The characterization of the target compound and intermediates typically involves the following techniques:

  • IR spectroscopy: For identifying functional groups such as nitrile (2200-2210 cm⁻¹), carbonyl (1660-1680 cm⁻¹), and NH groups (3300-3400 cm⁻¹)
  • NMR spectroscopy (¹H and ¹³C): For confirming the structure and purity
  • Mass spectrometry: For determining the molecular weight and fragmentation pattern
  • Elemental analysis: For confirming the elemental composition

Table 2 summarizes the characteristic spectroscopic data for the target compound:

Technique Characteristic Features Expected Values Ref
IR C≡N stretching 2200-2210 cm⁻¹
IR C=O stretching (pyrimidinone) 1660-1680 cm⁻¹
¹H NMR Cyclopropyl protons 0.8-1.2 ppm (m)
¹H NMR Piperidine protons 1.5-3.5 ppm (m)
¹H NMR Methylene bridge (-CH₂-) 4.0-4.5 ppm (s)
¹H NMR Cyclopenta[b]pyridine protons 2.8-3.2 ppm (m)
¹³C NMR Nitrile carbon 115-120 ppm
MS Molecular ion peak [M]⁺ at m/z corresponding to molecular weight

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between aromatic aldehydes and urea/thiourea derivatives under acidic/basic conditions (e.g., HCl or KOH catalysis) to form the pyrimidine core .
  • Substitution reactions at the 2-position of the pyrimidine ring, using β-chloroenaldehyde derivatives to introduce the piperidinyl-cyclopenta[b]pyridine moiety .
  • Optimization of solvent systems (e.g., ethanol or DMF) and temperature (reflux vs. room temperature) to improve purity and yield (typically 60–75%) .

Q. Which functional groups are critical for its biological activity?

Key groups include:

  • Cyclopropane ring : Enhances metabolic stability and modulates steric interactions with target proteins .
  • Piperidinyl-methyl linkage : Facilitates binding to hydrophobic pockets in enzymes or receptors .
  • Nitrile group : Participates in hydrogen bonding with active-site residues, crucial for inhibitory effects .

Q. What in vitro assays are used to evaluate its primary biological activity?

  • Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorescence-based substrates .
  • Cell viability assays (e.g., MTT or ATP-luminescence) in cancer cell lines to determine EC50 .
  • Microbial growth inhibition : Broth microdilution assays for antimicrobial activity .

Advanced Research Questions

Q. How can structural contradictions in SAR studies be resolved?

Discrepancies in structure-activity relationships (SAR) arise from:

  • Conformational flexibility : Use computational docking (e.g., AutoDock Vina) to model binding poses and compare with experimental IC50 values .
  • Stereochemical effects : Synthesize enantiomers and test activity to isolate contributions of chiral centers .
  • Meta-analysis : Aggregate data from analogs (e.g., pyrimidine derivatives with piperidine/cyclopropane motifs) to identify trends .

Q. What advanced spectroscopic techniques validate its purity and stability?

  • LC-MS/MS : Quantifies impurities at trace levels (<0.1%) and identifies degradation products under stress conditions (heat, light) .
  • 2D-NMR (HSQC, HMBC) : Confirms regioselectivity of substitutions and detects tautomeric forms .
  • X-ray crystallography : Resolves crystallographic packing effects that may alter bioavailability .

Q. How do pharmacokinetic challenges influence preclinical development?

  • Low solubility : Address via salt formation (e.g., hydrochloride) or nanoformulation .
  • Metabolic instability : Perform hepatic microsome assays to identify cytochrome P450-mediated degradation hotspots .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C-tagged) in rodent models to track biodistribution .

Q. What strategies mitigate toxicity in lead optimization?

  • Off-target profiling : Screen against hERG channels and GPCR panels to predict cardiotoxicity .
  • Genotoxicity assays : Ames test and micronucleus assays to evaluate mutagenic potential .
  • Dose-ranging studies : Establish NOAEL (no-observed-adverse-effect level) in 28-day rodent trials .

Methodological Considerations

Q. How are data contradictions in biological efficacy addressed?

  • Reproduibility checks : Repeat assays across independent labs with standardized protocols (e.g., CLIA guidelines) .
  • Orthogonal assays : Validate kinase inhibition via both enzymatic and cellular readouts (e.g., Western blot for phospho-targets) .

Q. What computational tools predict its polypharmacology?

  • Machine learning models : Train on ChEMBL data to forecast off-target interactions .
  • Network pharmacology : Map compound-target-disease networks using STRING or KEGG databases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.